Cas no 926111-80-0 (2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole)

2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 1H-Benzimidazole, 2-[[2-(3-chlorophenoxy)ethyl]thio]-
- 2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole
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- インチ: 1S/C15H13ClN2OS/c16-11-4-3-5-12(10-11)19-8-9-20-15-17-13-6-1-2-7-14(13)18-15/h1-7,10H,8-9H2,(H,17,18)
- InChIKey: WSZBYPJWYUTZBL-UHFFFAOYSA-N
- ほほえんだ: C1(SCCOC2=CC=CC(Cl)=C2)NC2=CC=CC=C2N=1
2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101883-0.05g |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95.0% | 0.05g |
$185.0 | 2025-02-19 | |
Enamine | EN300-101883-5.0g |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95.0% | 5.0g |
$2305.0 | 2025-02-19 | |
1PlusChem | 1P02890C-100mg |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95% | 100mg |
$390.00 | 2024-04-20 | |
Enamine | EN300-101883-1g |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95% | 1g |
$794.0 | 2023-10-28 | |
1PlusChem | 1P02890C-50mg |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95% | 50mg |
$282.00 | 2024-04-20 | |
1PlusChem | 1P02890C-250mg |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95% | 250mg |
$548.00 | 2024-04-20 | |
Enamine | EN300-101883-1.0g |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95.0% | 1.0g |
$794.0 | 2025-02-19 | |
Enamine | EN300-101883-0.1g |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95.0% | 0.1g |
$275.0 | 2025-02-19 | |
1PlusChem | 1P02890C-5g |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95% | 5g |
$2911.00 | 2023-12-16 | |
Enamine | EN300-101883-0.25g |
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole |
926111-80-0 | 95.0% | 0.25g |
$393.0 | 2025-02-19 |
2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazoleに関する追加情報
Professional Introduction to 2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole (CAS No. 926111-80-0)
2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 926111-80-0, belongs to the benzodiazepine class of molecules, which are well-known for their broad spectrum of biological activities. The unique structural features of this compound, particularly the presence of a 3-chlorophenoxy ethylsulfanyl side chain attached to a benzodiazepine core, make it a promising candidate for further investigation in drug discovery and development.
The benzodiazepine scaffold is renowned for its ability to interact with the gamma-aminobutyric acid (GABA) receptor, which is a key neurotransmitter system involved in anxiety reduction, muscle relaxation, and sedation. The introduction of the 3-chlorophenoxy ethylsulfanyl moiety into the structure of 2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole is designed to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This modification aims to enhance its binding affinity and selectivity, thereby improving its therapeutic efficacy while minimizing potential side effects.
In recent years, there has been a growing interest in developing novel benzodiazepine derivatives with improved pharmacological profiles. The< strong>2-(3-chlorophenoxy)ethylsulfanyl group in this compound is believed to contribute to its unique pharmacological properties by influencing both lipophilicity and metabolic stability. These factors are crucial for determining how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME properties), which ultimately impact its overall effectiveness as a therapeutic agent.
The synthesis of 2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the benzodiazepine core, followed by functionalization at the 2-position with the< strong>2-(3-chlorophenoxy)ethylsulfanyl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are often employed to achieve high yields and purity levels.
The structural integrity and chemical purity of 2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole are critical for its intended applications in pharmaceutical research. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are utilized to confirm the molecular structure and assess impurity profiles. These methods provide detailed insights into the compound's chemical composition and help ensure that it meets stringent quality standards.
Recent studies have explored the potential therapeutic applications of 2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole in various neurological disorders. Research indicates that this compound may exhibit anxiolytic, sedative, and anticonvulsant properties due to its interaction with GABAergic systems. Additionally, its unique structural features suggest that it might have potential applications in treating other conditions such as insomnia and epilepsy. These findings highlight the importance of continued research into this novel benzodiazepine derivative.
The development of new pharmaceutical agents requires rigorous evaluation through preclinical studies before moving into human clinical trials. Preclinical research involves comprehensive testing in vitro (using cell cultures and biochemical assays) and in vivo (using animal models). These studies aim to assess the safety profile, pharmacokinetic behavior, and therapeutic potential of 2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole. The results from these studies provide valuable data for determining whether further development is warranted.
In conclusion, 2-{2-(3-chlorophenoxy)ethylsulfanyl}-1H-1,3-benzodiazole (CAS No. 926111-80-0) is a promising compound with unique structural features that make it an attractive candidate for pharmaceutical applications. Its< strong>3-chlorophenoxy ethylsulfanyl side chain contributes to its distinct pharmacological properties by modulating GABA receptor interactions. Ongoing research aims to fully elucidate its therapeutic potential and optimize its pharmacokinetic profile for future clinical use.
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